molecular formula C10H18O2 B1253054 (4R,7R)-7-isopropyl-4-methyloxepan-2-one

(4R,7R)-7-isopropyl-4-methyloxepan-2-one

Cat. No. B1253054
M. Wt: 170.25 g/mol
InChI Key: GGAXPLCKKANQED-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,7R)-7-isopropyl-4-methyloxepan-2-one is a 7-isopropyl-4-methyloxepan-2-one in which both stereocentres have R configuration.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of N-substituted derivatives : A series of N-substituted(4R,7S)-7-isopropyl-4-methylazepan-2-one was synthesized, showing high yield and confirmed structures through NMR techniques (Yang Nian-fa, 2011).
  • Role in asymmetric allylic alkylation : The compound played a role in the preparation of optically active pyrazole used in asymmetric allylic alkylation with palladium coordination, leading to high enantiomeric excess (ee) values (Bovens, Togni, & Venanzi, 1993).
  • Polymer synthesis and characterization : It was involved in the synthesis of polymers like poly(potassium 1-hydroxy acrylate), showing high water absorption capacity, and could be used as a viscosifier (Kumar & Negi, 2015).

Structural Studies and Catalysis

Polymerization and Material Science

  • Ring-opening polymerization : This compound was used in the living ring-opening polymerization of cyclic carbonates, resulting in polymers with narrow molecular weight distributions (Takeuchi, Aida, & Endo, 1999).
  • Application in macromolecular chemistry : It showed high reactivity in free-radical homo- or copolymerization, with complete ring opening, indicating its importance in polymer science (Evans, Moad, Rizzardo, & Thang, 1994).

Applications in Drug Synthesis and Photoreactions

properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(4R,7R)-4-methyl-7-propan-2-yloxepan-2-one

InChI

InChI=1S/C10H18O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1

InChI Key

GGAXPLCKKANQED-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](OC(=O)C1)C(C)C

Canonical SMILES

CC1CCC(OC(=O)C1)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,7R)-7-isopropyl-4-methyloxepan-2-one
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(4R,7R)-7-isopropyl-4-methyloxepan-2-one
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Reactant of Route 6
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